

Spectroscopic Analysis of 4-Iodo-2-phenoxypyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *4-Iodo-2-phenoxypyridine*

Cat. No.: *B3099284*

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To the Valued Researcher,

This guide is intended to provide a detailed exploration of the spectroscopic characteristics of **4-Iodo-2-phenoxypyridine**, a molecule of interest in synthetic chemistry and drug development. A thorough understanding of its spectral properties is fundamental for its unambiguous identification, purity assessment, and for predicting its reactivity and potential interactions in biological systems.

A Note on Data Availability:

As a Senior Application Scientist, adherence to the principles of scientific integrity is paramount. A comprehensive search of available scientific literature and spectral databases has been conducted to gather experimental data for **4-Iodo-2-phenoxypyridine** (CAS No. 1353776-69-8). However, at the time of this writing, detailed, publicly accessible experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound could not be located.

Therefore, this guide will proceed by providing a foundational understanding of the expected spectroscopic signatures of **4-Iodo-2-phenoxypyridine** based on the analysis of its constituent functional groups and data from closely related analogs. This approach allows for a predictive framework for researchers who may be synthesizing this compound or encountering it in their

work. The protocols and interpretations provided are based on established principles of spectroscopic analysis.

Molecular Structure and Expected Spectroscopic Features

4-Iodo-2-phenoxyppyridine is a heteroaromatic compound possessing a pyridine ring substituted with an iodine atom at the 4-position and a phenoxy group at the 2-position. This unique arrangement of functional groups will give rise to a distinct set of signals in various spectroscopic analyses.

Structural Diagram:

Caption: Molecular structure of **4-Iodo-2-phenoxyppyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Iodo-2-phenoxyppyridine**, both ^1H and ^{13}C NMR will provide critical information.

^1H NMR Spectroscopy

Anticipated Chemical Shifts and Coupling Patterns:

The ^1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and benzene rings.

- Pyridine Ring Protons: The pyridine ring has three protons. The electron-withdrawing nature of the nitrogen atom and the substituents will cause these protons to appear in the downfield region (typically δ 6.5-8.5 ppm).
 - The proton at the 6-position will likely be the most downfield due to its proximity to the electronegative nitrogen. It should appear as a doublet.
 - The protons at the 3 and 5-positions will also be in the aromatic region, with their exact shifts influenced by the iodo and phenoxy groups. They would be expected to show

doublet or doublet of doublets splitting patterns.

- **Phenoxy Ring Protons:** The five protons of the phenyl group will also resonate in the aromatic region (typically δ 7.0-7.5 ppm).
 - The ortho-protons (2', 6') will likely be a doublet.
 - The meta-protons (3', 5') will likely be a triplet.
 - The para-proton (4') will likely be a triplet.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Iodo-2-phenoxy pyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Spectroscopy

Anticipated Chemical Shifts:

The ^{13}C NMR spectrum will provide information about the carbon skeleton.

- **Pyridine Ring Carbons:** The carbon atoms of the pyridine ring will appear in the downfield region (typically δ 100-160 ppm). The carbon attached to the iodine (C4) will be significantly affected by the heavy atom effect, which can lead to a lower chemical shift than might otherwise be expected. The carbon attached to the phenoxy group (C2) will be deshielded.
- **Phenoxy Ring Carbons:** The carbons of the phenyl group will resonate in the aromatic region (typically δ 115-160 ppm). The carbon attached to the ether oxygen (C1') will be the most

downfield.

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ^{13}C detection.
- Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated Vibrational Frequencies:

Functional Group	Expected Wavenumber (cm^{-1})	Description
C-H (Aromatic)	3100-3000	Stretching vibrations of C-H bonds on the pyridine and benzene rings.
C=N, C=C (Aromatic)	1600-1450	Ring stretching vibrations of the pyridine and benzene rings.
C-O-C (Aryl Ether)	1270-1230 (asymmetric), 1075-1020 (symmetric)	Stretching vibrations of the ether linkage.
C-I	600-500	Stretching vibration of the carbon-iodine bond.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a common and simple method for both liquids and solids.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Anticipated Fragmentation Pattern:

- Molecular Ion Peak (M^+): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of **4-Iodo-2-phenoxy pyridine** ($\text{C}_{11}\text{H}_8\text{INO}$). The isotopic pattern of iodine (^{127}I is 100% abundant) will be distinct.
- Major Fragments: Fragmentation may occur through several pathways:
 - Loss of an iodine atom ($[\text{M}-\text{I}]^+$).
 - Loss of the phenoxy group ($[\text{M}-\text{OC}_6\text{H}_5]^+$).
 - Cleavage of the ether bond, leading to fragments corresponding to the iodopyridine and phenoxy moieties.

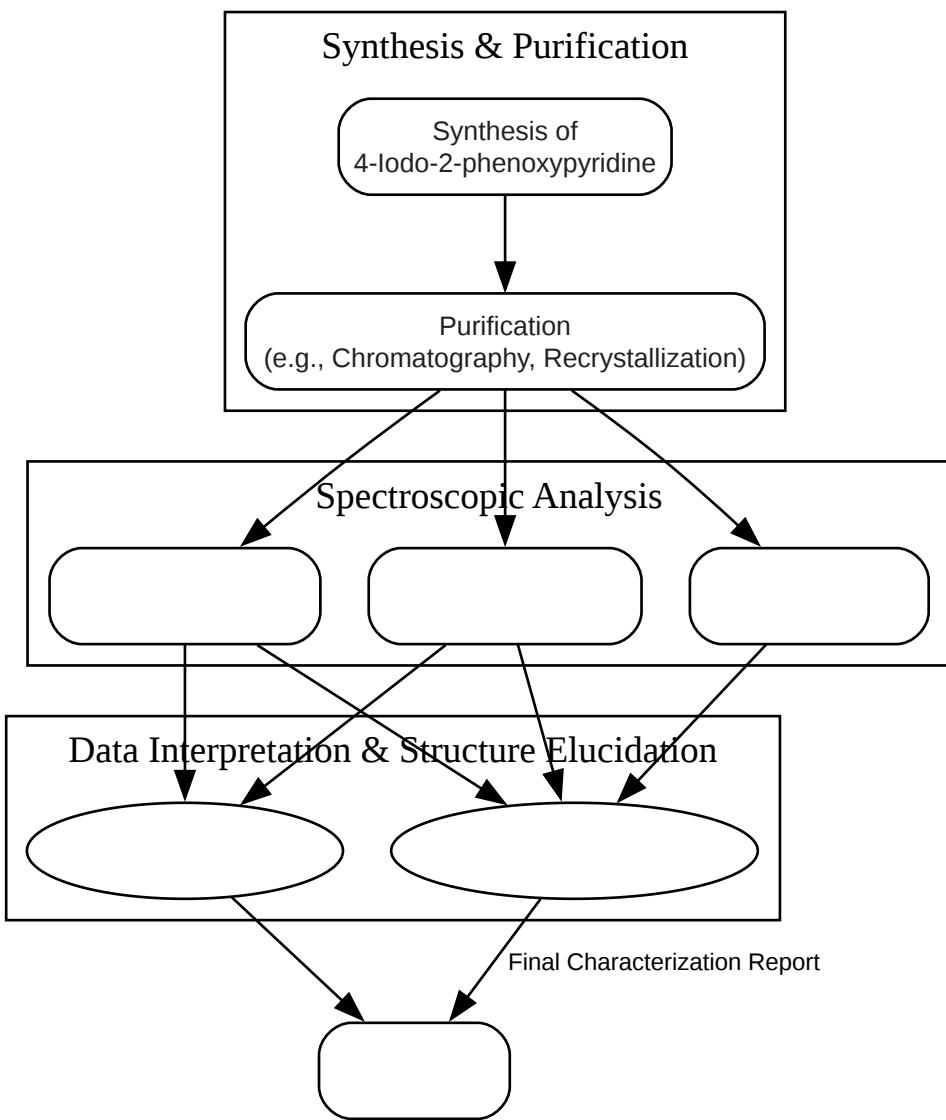
Experimental Protocol:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a strong protonated molecular ion peak $[M+H]^+$.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Analysis: Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.

Integrated Spectroscopic Analysis Workflow

A robust characterization of **4-Iodo-2-phenoxy pyridine** requires an integrated approach where data from all spectroscopic techniques are considered together.



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Caption: Workflow for the spectroscopic characterization of **4-Iodo-2-phenoxyppyridine**.

Conclusion

While experimental data for **4-Iodo-2-phenoxyppyridine** is not readily available in the public domain, this guide provides a comprehensive framework for its spectroscopic characterization. By understanding the expected NMR, IR, and MS signatures based on its chemical structure, researchers can confidently identify and assess the purity of this compound in their ongoing work. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data. As new research emerges, it is anticipated that experimental data for this

compound will become available, allowing for a direct comparison with the predictive analysis presented herein.

References

As this guide is based on predictive analysis due to the lack of available experimental data for the target compound, direct citations to a characterization paper for **4-Iodo-2-phenoxyipyridine** cannot be provided. The principles and typical chemical shift/frequency ranges discussed are foundational knowledge in the field of organic spectroscopy and can be found in standard textbooks and reference materials. For general reference, the following resources are recommended:

- Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL:[[Link](#)]
- Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL:[[Link](#)]
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